![molecular formula C18H27N3O3 B2553278 1-Tert-butoxycarbonyl-2-[4-(2-methylphenyl)piperazin-1-yl]-2-oxoethylamine CAS No. 1923094-20-5](/img/structure/B2553278.png)
1-Tert-butoxycarbonyl-2-[4-(2-methylphenyl)piperazin-1-yl]-2-oxoethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-Tert-butoxycarbonyl-2-[4-(2-methylphenyl)piperazin-1-yl]-2-oxoethylamine" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and prevalence in biologically active compounds. Piperazine derivatives are known for their potential pharmacological properties and are often used as intermediates in the synthesis of various therapeutic agents.
Synthesis Analysis
The synthesis of piperazine derivatives can vary depending on the desired substitution pattern on the piperazine ring. For instance, the synthesis of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate involves crystallization from a petroleum ether/ethyl acetate mixture, indicating a relatively non-polar reaction environment . Another example is the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, which was achieved through amination using CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively . These methods highlight the diverse synthetic routes that can be employed to obtain different piperazine derivatives.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring, which can adopt a chair conformation, providing a rigid scaffold for further functionalization . The dihedral angles between the substituent rings, such as the pyrimidine and quinoline rings, can vary, influencing the overall three-dimensional shape of the molecule . X-ray diffraction studies provide detailed insights into the bond lengths and angles, which are typical for these types of compounds .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, depending on the functional groups attached to the piperazine core. For example, the presence of a carboxylate group allows for condensation reactions, as seen in the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate . The reactivity of the piperazine nitrogen atoms can also be exploited for further chemical transformations, as demonstrated by the modified Bruylants approach used to prepare tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The crystal packing, hydrogen bonding, and intermolecular interactions play a significant role in determining the compound's stability and solubility . For instance, the crystal structure of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate adopts a two-dimensional zig-zag architecture featuring C–H…O intermolecular interactions . These properties are crucial for the compound's behavior in biological systems and its potential as a pharmaceutical agent.
科学的研究の応用
Radioligand Development for PET Imaging
Compounds similar to 1-Tert-butoxycarbonyl-2-[4-(2-methylphenyl)piperazin-1-yl]-2-oxoethylamine have been explored for their potential as radioligands in positron emission tomography (PET) imaging. For instance, N-(2-(4-(2-Methoxy-phenyl)-1-piperazin-1-yl)ethyl)-N-(2-pyridyl) cyclohexanecarboxamide, labeled with carbon-11, shows promise for studying 5-HT1A receptors in the human brain, offering insights into the receptor's role in various neurological conditions (Osman et al., 1996).
Metabolic Profiling and Drug Metabolites
Understanding the metabolism of pharmacologically active compounds is crucial in drug development. Studies have characterized the metabolic profiles of compounds in humans, providing a foundation for understanding how similar compounds, including 1-Tert-butoxycarbonyl-2-[4-(2-methylphenyl)piperazin-1-yl]-2-oxoethylamine, might be metabolized. This information is vital for predicting pharmacokinetic behaviors, potential drug interactions, and the formation of active or toxic metabolites (Balani et al., 1995).
Novel Psychoactive Substances Analysis
The analysis and characterization of new psychoactive substances (NPS) are areas of significant interest, given the emergence of NPS in recreational drug markets. Research into compounds like MT-45, which shares structural similarities with many piperazine derivatives, helps inform the potential effects, risks, and detection methods for novel substances. Such studies contribute to forensic toxicology, emergency medicine, and public health efforts to manage the risks associated with NPS use (Helander et al., 2014).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
tert-butyl N-[2-[4-(2-methylphenyl)piperazin-1-yl]-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-14-7-5-6-8-15(14)20-9-11-21(12-10-20)16(22)13-19-17(23)24-18(2,3)4/h5-8H,9-13H2,1-4H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKUCJCJIHPOPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butoxycarbonyl-2-[4-(2-methylphenyl)piperazin-1-yl]-2-oxoethylamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

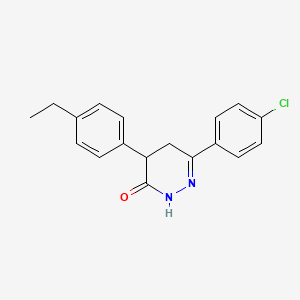
![N-(3-chloro-2-methylphenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2553199.png)
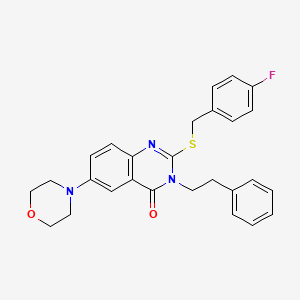

![2-[(6-methyl-4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B2553204.png)
![1-(3-chloro-4-methoxyphenyl)-4-(2-(cyclohex-1-en-1-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2553205.png)
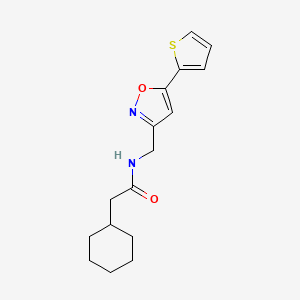
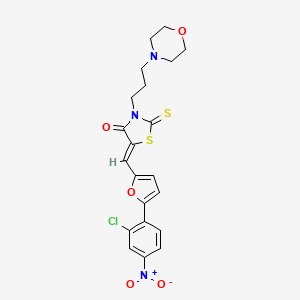
![N-cycloheptyl-3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2553211.png)
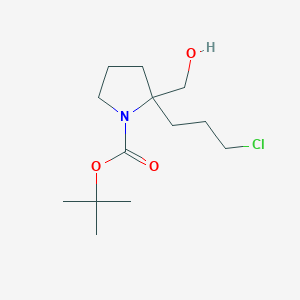
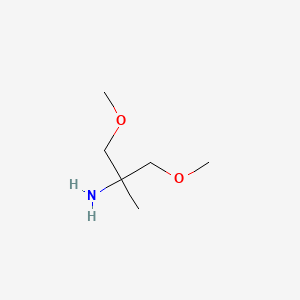
![2-(4-chlorophenoxy)-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide](/img/structure/B2553215.png)
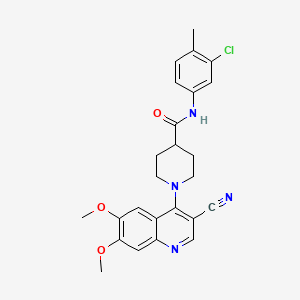
![4-chloro-1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2553218.png)